molecular formula C12H23N B8619679 1-Cyclooctylpyrrolidine CAS No. 18707-36-3

1-Cyclooctylpyrrolidine

Cat. No. B8619679
M. Wt: 181.32 g/mol
InChI Key: BSSACIAVNSQTOE-UHFFFAOYSA-N
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Patent
US06616911B2

Procedure details

A three-neck 3000 ml. flask is charged with 75 gm. (1.05 moles) of pyrrolidine, 51 gm. cyclooctanone (0.4 mole) and 80 ml. anhydrous hexane. To the resulting solution, 80 gm. (0.8 mole) of anhydrous magnesium sulfate is added and the mixture is mechanically stirred and heated at reflux (the reaction was monitored by NMR analysis) for 108 hours. The reaction mixture is filtered through a fritted glass funnel. The filtrate is concentrated at reduced pressure on a rotary evaporator to give 70.5 gm. of a clear (yellow-tinted) oily substance. 1H-NMR and 13C-NMR spectra are acceptable for the desired product, 1-(1-pyrrolino)cyclooctene. Saturation of the 1-(1-pyrrolino)cyclooctene to give N-cyclooctylpyrrolidine is accomplished in 98% yield by catalytic hydrogenation in ethanol at a 55 psi pressure of hydrogen gas in the presence of 10% Pd on activated carbon.
Quantity
1.05 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0.8 mol
Type
reactant
Reaction Step Three
[Compound]
Name
1-(1-pyrrolino)cyclooctene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:6]1(=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.S([O-])([O-])(=O)=O.[Mg+2]>CCCCCC>[CH:6]1([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.05 mol
Type
reactant
Smiles
N1CCCC1
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
C1(CCCCCCC1)=O
Step Three
Name
Quantity
0.8 mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Four
Name
1-(1-pyrrolino)cyclooctene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
flask is charged with 75 gm
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (the reaction
CUSTOM
Type
CUSTOM
Details
for 108 hours
Duration
108 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a fritted glass funnel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated at reduced pressure on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give 70.5 gm

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCC1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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